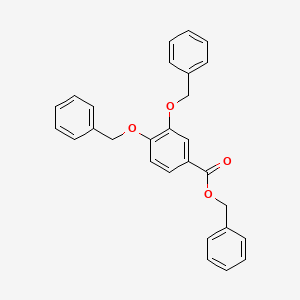
Benzyl 3,4-bis(benzyloxy)benzoate
描述
Benzyl 3,4-bis(benzyloxy)benzoate: is an organic compound characterized by its complex structure, featuring multiple benzyl groups attached to a benzoate core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzyl Protection: The compound can be synthesized by protecting the hydroxyl groups of 3,4-dihydroxybenzoic acid with benzyl chloride under basic conditions.
Esterification: The protected benzoic acid is then esterified with benzyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form benzyl 3,4-bis(benzyloxy)benzoic acid.
Reduction: Reduction reactions can be performed to remove benzyl groups, yielding the corresponding dihydroxybenzoic acid.
Substitution: The benzyl groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of benzyl groups.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and strong bases like sodium hydride (NaH) are employed in substitution reactions.
Major Products Formed:
Oxidation: Benzyl 3,4-bis(benzyloxy)benzoic acid.
Reduction: 3,4-Dihydroxybenzoic acid.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Chemistry: Benzyl 3,4-bis(benzyloxy)benzoate is used as a protecting group in organic synthesis, particularly in the synthesis of complex molecules. Biology: The compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays. Medicine: It serves as a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent in drug discovery. Industry: The compound is employed in the production of dyes, pigments, and other chemical intermediates.
作用机制
The mechanism by which Benzyl 3,4-bis(benzyloxy)benzoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes.
相似化合物的比较
Benzyl 3,4-dihydroxybenzoate: Similar structure but lacks the benzyloxy groups.
Benzyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of benzyloxy groups.
Benzyl 3,4-dinitrobenzoate: Contains nitro groups instead of benzyloxy groups.
Uniqueness: Benzyl 3,4-bis(benzyloxy)benzoate is unique due to its multiple benzyl groups, which provide enhanced stability and reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
benzyl 3,4-bis(phenylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O4/c29-28(32-21-24-14-8-3-9-15-24)25-16-17-26(30-19-22-10-4-1-5-11-22)27(18-25)31-20-23-12-6-2-7-13-23/h1-18H,19-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYAQGCWSWESIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
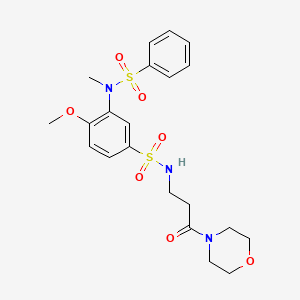
![3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3292867.png)
![2-Bromo-7-(4-fluorophenyl)benzo[d]thiazole](/img/structure/B3292875.png)
![Pentanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]methylamino]-4-methyl-, (3R)-](/img/structure/B3292883.png)
![tert-Butyl ((1r,5s)-3-azabicyclo[3.2.1]octan-8-ylmethyl)carbamate](/img/structure/B3292887.png)
![1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B3292898.png)
![1-phenyl-3-[4-(propylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B3292906.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B3292918.png)
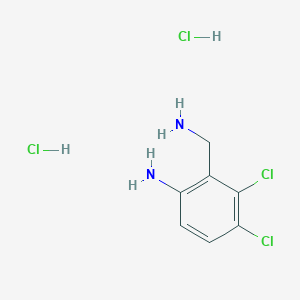
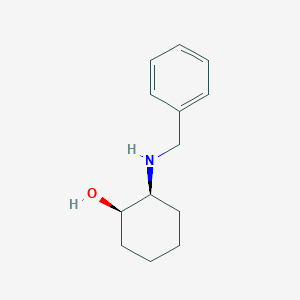
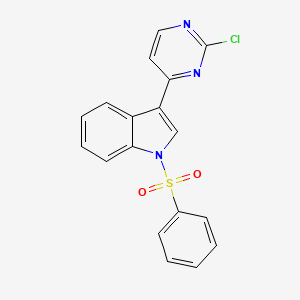
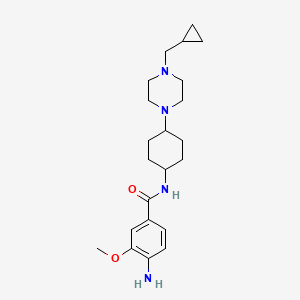
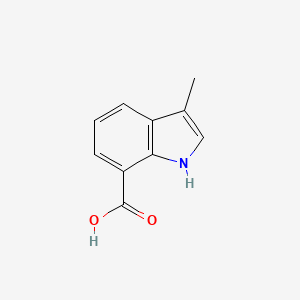
![(S)-Ethyl 2,3-dihydrobenzo[B][1,4]dioxine-2-carboxylate](/img/structure/B3292979.png)
